molecular formula C20H26N4O2S B2785933 1-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea CAS No. 1171234-64-2

1-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea

Cat. No. B2785933
CAS RN: 1171234-64-2
M. Wt: 386.51
InChI Key: MVCCFACLQPJZAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.

Scientific Research Applications

1-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antifungal activities. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 1-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea is not fully understood. However, it has been suggested that the compound may exert its antitumor activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been suggested that the compound may exert its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
1-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In addition, it has been shown to exhibit antifungal activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea in lab experiments is its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antifungal activities. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.

Future Directions

There are several future directions for research related to 1-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to explore its mechanism of action and identify potential molecular targets. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 1-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea involves the reaction of 1-methylindole-5-carboxylic acid with thionyl chloride to form 1-methylindole-5-carbonyl chloride. The resulting compound is then reacted with morpholine to form 1-methyl-5-(morpholin-2-ylcarbonyl)indole. The final step involves the reaction of 1-methyl-5-(morpholin-2-ylcarbonyl)indole with thiourea to form 1-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea.

properties

IUPAC Name

1-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-23-7-6-16-13-15(4-5-17(16)23)18(24-8-10-26-11-9-24)14-21-20(25)22-19-3-2-12-27-19/h2-5,12-13,18H,6-11,14H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCCFACLQPJZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=CS3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(1-Methylindolin-5-yl)-2-morpholinoethyl)-3-(thiophen-2-yl)urea

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